molecular formula C26H50N4O6S2Si2 B12562758 1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] CAS No. 198645-55-5

1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]

Cat. No.: B12562758
CAS No.: 198645-55-5
M. Wt: 635.0 g/mol
InChI Key: YFEOTFPFJOMGOC-UHFFFAOYSA-N
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Description

1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] is a compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. This particular compound is notable for its potential use in creating covalent organic frameworks (COFs) with unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] typically involves the condensation of 1,3,5-triformylphloroglucinol with 1,1’-(1,4-phenylene)bis(thiourea). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:

    Condensation Reaction: The starting materials, 1,3,5-triformylphloroglucinol and 1,1’-(1,4-phenylene)bis(thiourea), are mixed in a suitable solvent.

    Reaction Conditions: The mixture is heated to a specific temperature and maintained for a certain period to facilitate the condensation reaction.

    Product Isolation: The resulting product is isolated and purified using standard techniques such as filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The thiourea groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] involves its ability to form covalent bonds with other molecules. The thiourea groups can interact with various functional groups, facilitating the formation of stable complexes. This property is particularly useful in the synthesis of covalent organic frameworks (COFs), where the compound acts as a linker to create a robust and porous network .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] is unique due to its triethoxysilyl groups, which enhance its ability to form strong covalent bonds and create stable frameworks. This makes it particularly valuable in the synthesis of covalent organic frameworks (COFs) with enhanced properties .

Properties

CAS No.

198645-55-5

Molecular Formula

C26H50N4O6S2Si2

Molecular Weight

635.0 g/mol

IUPAC Name

1-(3-triethoxysilylpropyl)-3-[4-(3-triethoxysilylpropylcarbamothioylamino)phenyl]thiourea

InChI

InChI=1S/C26H50N4O6S2Si2/c1-7-31-39(32-8-2,33-9-3)21-13-19-27-25(37)29-23-15-17-24(18-16-23)30-26(38)28-20-14-22-40(34-10-4,35-11-5)36-12-6/h15-18H,7-14,19-22H2,1-6H3,(H2,27,29,37)(H2,28,30,38)

InChI Key

YFEOTFPFJOMGOC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=S)NC1=CC=C(C=C1)NC(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

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